Chloro-(dimethyl-lambda4-sulfanylidene)borane

Catalog No.
S3436114
CAS No.
63348-81-2
M.F
C2H6BClS
M. Wt
108.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro-(dimethyl-lambda4-sulfanylidene)borane

CAS Number

63348-81-2

Product Name

Chloro-(dimethyl-lambda4-sulfanylidene)borane

IUPAC Name

chloro-(dimethyl-λ4-sulfanylidene)borane

Molecular Formula

C2H6BClS

Molecular Weight

108.4 g/mol

InChI

InChI=1S/C2H6BClS/c1-5(2)3-4/h1-2H3

InChI Key

KFDWJBJKOSFDRY-UHFFFAOYSA-N

SMILES

B(=S(C)C)Cl

Canonical SMILES

B(=S(C)C)Cl

Boron monochloride-methyl sulfide complex, also known as chloro(dimethyl sulfide)dihydroboron or monochloroborane-dimethyl sulfide complex, is a compound with the formula (CH3)2S·BH2Cl (CAS Number: 63348-81-2) []. It is formed by the interaction of a Lewis acid, boron monochloride (BH2Cl), with a Lewis base, dimethyl sulfide ((CH3)2S). This complex plays a role as a convenient and safer alternative to the highly reactive boron trichloride (BCl3) in various organic synthesis reactions [, ].


Molecular Structure Analysis

The boron monochloride-methyl sulfide complex features a Lewis acid-base adduct structure. The electron-deficient boron atom in BH2Cl accepts an electron pair from the lone pair on the sulfur atom of dimethyl sulfide, forming a coordinate covalent bond. This interaction results in a linear molecule with the following key features []:

  • Central boron atom (B) bonded to two hydrogen atoms (H) and a chlorine atom (Cl).
  • Dimethyl sulfide moiety ((CH3)2S) linked to the boron atom through a coordinate covalent bond between the sulfur and boron.

Chemical Reactions Analysis

Boron monochloride-methyl sulfide complex finds application in organic synthesis due to its ability to act as a Lewis acid catalyst. Here are some relevant reactions:

  • Dealkylation of Aryl Ethers: This complex can be used to cleave ether (C-O-C) linkages in aryl ethers (aromatic ring-O-alkyl group).
Ar-O-CH3  + (CH3)2S·BH2Cl -> Ar-H + CH3Cl + (CH3)2S=BH2  (Eq. 1)

In Eq. 1, Ar represents an aromatic ring, CH3 is a methyl group, and the complex cleaves the C-O bond to yield the phenol (Ar-H) and chloromethane (CH3Cl) products. The spent complex (CH3)2S=BH2 can be regenerated using BH3.

  • Other Lewis Acid-Mediated Reactions: The complex can potentially participate in various other Lewis acid-catalyzed reactions, such as Friedel-Crafts alkylations and acylations, but specific examples in research literature are limited.

As a Lewis acid catalyst, the boron monochloride-methyl sulfide complex accepts electron pairs from electron-rich molecules (Lewis bases) in a reaction mixture. This activation facilitates bond breaking and formation during organic transformations. For instance, in Eq. 1, the complex coordinates with the lone pair on the ether oxygen, weakening the C-O bond for subsequent cleavage.

Due to the presence of BH2Cl, boron monochloride-methyl sulfide complex is likely to exhibit similar hazards as its parent compound. Here are some anticipated safety concerns:

  • Toxicity: Limited data is available, but BH2Cl is known to be a severe irritant and corrosive. The complex can be similarly irritating to the skin, eyes, and respiratory system upon contact or inhalation [].
  • Reactivity: The complex is expected to be moisture-sensitive and react violently with water, releasing toxic and corrosive fumes (hydrogen chloride, HCl) [].
  • Flammability: Data is unavailable, but the presence of organic components suggests some degree of flammability.

Lewis Acid Catalyst

BMSC functions as a Lewis acid. Lewis acids accept electron pairs from other molecules, making them ideal catalysts for various organic reactions. One prominent application is the dealkylation of aryl ethers [1]. Aryl ethers are compounds with an aromatic ring bonded to an ether group. BMSC effectively cleaves the carbon-oxygen bond in these molecules, converting them to phenols, which have a hydroxyl group bonded to the aromatic ring [1].

  • Procurenet Limited. Chloroborane Methyl Sulfide Complex - CAS Number 63348-81-2 [1]. ()

Further Exploration

Researchers are actively exploring BMSC's potential as a catalyst in other organic reactions.

Potential Applications in Polymerization

BMSC might play a role in the initiation or control of cationic polymerization processes [2]. Cationic polymerization involves the use of positively charged initiators to create polymers. BMSC's ability to interact with electron pairs suggests its possible use in manipulating the polymerization process for specific monomers when combined with cationic initiators [2].

  • American Elements. Boron Trichloride Methyl Sulfide Complex [2]. ()

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-19

Explore Compound Types